Gona-1,3,5(10),6,8,11-hexaene, (+-)-

Description

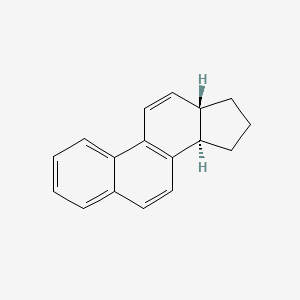

Gona-1,3,5(10),6,8,11-hexaene, (±)- is a polycyclic aromatic hydrocarbon (PAH) characterized by a conjugated hexaene system embedded within a fused bicyclic framework. Its structure features alternating double bonds across positions 1,3,5(10),6,8,11, creating a planar, electron-delocalized system. The (±) designation indicates the presence of a racemic mixture due to stereogenic centers or axial chirality in the molecule.

Properties

CAS No. |

7421-32-1 |

|---|---|

Molecular Formula |

C17H16 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |

InChI Key |

BCBNXNLJMYJYNW-DZGCQCFKSA-N |

Isomeric SMILES |

C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |

Canonical SMILES |

C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves multiple steps, including the formation of the cyclic structure and the introduction of double bonds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process may also include steps to recycle solvents and minimize waste, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Gona-1,3,5(10),6,8,11-hexaene, (±)- can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can result in a wide range of derivative compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield saturated hydrocarbons. Substitution reactions can result in a variety of derivative compounds with different functional groups.

Scientific Research Applications

Gona-1,3,5(10),6,8,11-hexaene, (±)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which Gona-1,3,5(10),6,8,11-hexaene, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) Dihydroisotanshinone II (1,3,5(10),6,8,11-Abietahexaene Derivative)

This diterpenoid derivative shares a hexaene backbone but incorporates oxygenated functional groups (e.g., ketones) and a fused tricyclic framework. Key differences include:

- Molecular Formula : C₁₈H₁₄O₃ (vs. Gona’s unsubstituted hydrocarbon structure).

- Physical Properties : Higher melting point (247–249°C) due to hydrogen bonding from oxygen groups .

- Applications: Found in Salvia glutinosa roots, it exhibits pharmacological activity, contrasting with Gona’s underexplored bioactivity.

(b) Linear Hexenes (e.g., 1-Hexene, 2-Hexene)

Simple alkenes like 1-hexene (CAS 592-41-6) lack conjugated systems and cyclic frameworks. Comparisons highlight:

- Thermal Stability : Linear hexenes are volatile (bp ~63°C for 1-hexene), whereas Gona’s fused rings likely enhance stability.

(c) Dimethylhexanes (e.g., 2,5-Dimethylhexane)

Branched alkanes (e.g., 2,5-dimethylhexane, CAS 592-13-2) differ fundamentally:

- Electron Density : Saturated C-C bonds in dimethylhexanes limit electronic applications compared to Gona’s aromatic π-system.

- Reactivity : Gona’s conjugated dienes may undergo Diels-Alder reactions, while dimethylhexanes are inert under mild conditions .

Data Table: Comparative Properties

Research Findings and Limitations

- Spectroscopic Data Gap : While NMR and MS data are available for halogenated oxadiazoles , similar characterization for Gona is absent, complicating direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.